molecular formula C12H10ClN3O2 B11801049 Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11801049
M. Wt: 263.68 g/mol
InChI Key: YRSZGOKRHBLBHE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines and hydrazine are commonly used under mild conditions.

    Oxidation and reduction:

Major Products Formed

    Nucleophilic substitution: Products formed include derivatives with substituted amine or hydrazine groups.

    Oxidation and reduction:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is unique due to its specific structural features, including the presence of both pyridine and pyrimidine rings, which contribute to its diverse pharmacological activities.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3

InChI Key

YRSZGOKRHBLBHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

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